2-Fluorobenzohydrazide hydrochloride
Overview
Description
2-Fluorobenzohydrazide hydrochloride is a chemical compound with the molecular formula C7H7FN2O·HCl It is a derivative of benzohydrazide, where a fluorine atom is substituted at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobenzohydrazide hydrochloride typically involves the reaction of 2-fluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting 2-fluorobenzohydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization from suitable solvents to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorobenzoic acid.
Reduction: Reduction reactions can convert it into 2-fluorobenzylamine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 2-Fluorobenzoic acid.
Reduction: 2-Fluorobenzylamine.
Substitution: Various substituted hydrazides depending on the reagents used.
Scientific Research Applications
2-Fluorobenzohydrazide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in biological assays.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-fluorobenzohydrazide hydrochloride depends on its specific application. In biological systems, it may interact with
Biological Activity
2-Fluorobenzohydrazide hydrochloride (C7H7FN2O·HCl) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom on the benzene ring, which significantly influences its biological activity. The chemical formula is represented as follows:
- Molecular Formula : C7H7FN2O·HCl
- Molecular Weight : 172.60 g/mol
The presence of the fluorine atom enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against various bacterial strains. A study evaluated its effectiveness using Minimum Inhibitory Concentration (MIC) assays against common pathogens.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference Compound (Kanamycin) | MIC (µg/mL) |
---|---|---|---|
Escherichia coli | 32 | 8 | |
Staphylococcus aureus | 16 | 4 | |
Pseudomonas aeruginosa | 64 | 16 | |
Bacillus subtilis | >128 | 8 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The compound was tested against several fungal strains, including Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of this compound
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 32 |
Aspergillus niger | 64 |
Anticancer Potential
The anticancer effects of hydrazone derivatives, including this compound, have been explored in various studies. The compound has been noted for its ability to induce apoptosis in cancer cells through different mechanisms.
Case Study: Anticancer Activity Against Breast Cancer Cells
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with the compound led to:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, leading to cell death.
- Induction of Oxidative Stress : The presence of fluorine may enhance oxidative stress within cells, contributing to apoptosis in cancer cells.
Properties
IUPAC Name |
2-fluorobenzohydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O.ClH/c8-6-4-2-1-3-5(6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHCUUCMYJSKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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